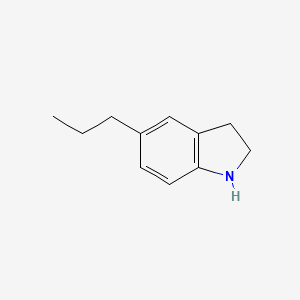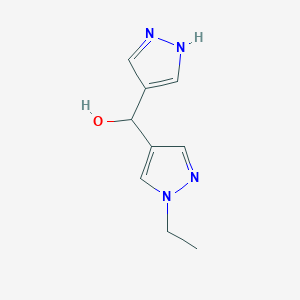
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, one of which is substituted with an ethyl group at the 1-position and a hydroxymethyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in various biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, potentially leading to its observed biological effects[3][3].
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxymethyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a second pyrazole ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: Features a benzaldehyde group instead of a hydroxymethyl group.
Uniqueness
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to its dual pyrazole ring structure and the presence of both an ethyl and a hydroxymethyl group. This combination of features provides it with distinct chemical and biological properties compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C9H12N4O |
|---|---|
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
(1-ethylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-2-13-6-8(5-12-13)9(14)7-3-10-11-4-7/h3-6,9,14H,2H2,1H3,(H,10,11) |
Clé InChI |
MBXLFBAPGAPXTE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

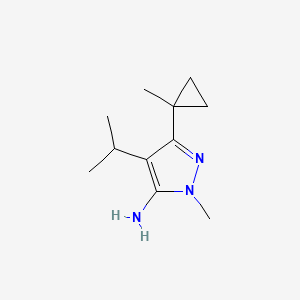
![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)

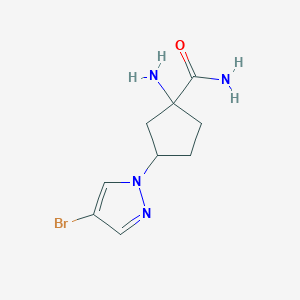



![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
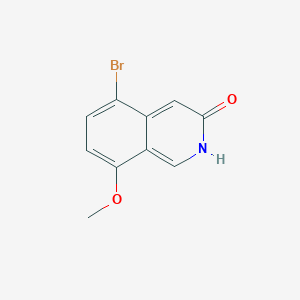

![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)
